3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3’-(Methylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with a biphenyl structure substituted with a methylsulfonyl group at the 3’ position and an aldehyde group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Methylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-methylsulfonylbenzaldehyde with appropriate reagents to introduce the biphenyl moiety. This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-(Methylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 3’-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’-(Methylsulfonyl)-[1,1’-biphenyl]-4-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3’-(Methylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-(Methylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-(Methylsulfonyl)benzoic acid
Uniqueness
3’-(Methylsulfonyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the methylsulfonyl and aldehyde groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-(3-methylsulfonylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-18(16,17)14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWRBLIYGCXQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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